molecular formula C16H20N2O B11859939 Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine

Cat. No.: B11859939
M. Wt: 256.34 g/mol
InChI Key: CFRYKULEGBLARU-UHFFFAOYSA-N
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Description

It is characterized by the presence of a cyclohexanamine moiety linked to a 4-methylisoquinolin-5-yl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine typically involves the following steps:

    Formation of the Isoquinoline Derivative: The starting material, 4-methylisoquinoline, is subjected to a series of reactions to introduce the necessary functional groups.

    Ether Formation: The 4-methylisoquinoline derivative is then reacted with a cyclohexanol derivative under specific conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies:

    Industrial Applications: It may be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine
  • Trans-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine

Uniqueness

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a cyclohexanamine core with a methoxy-substituted isoquinoline moiety. The structural formula can be represented as follows:

C1H1NC1H1O\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{O}

This compound has been synthesized and characterized for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Factor XIIa : This compound has been identified as an inhibitor of Factor XIIa, an important target in the coagulation cascade. By inhibiting this factor, the compound may play a role in preventing thrombus formation and managing coagulopathies .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Its isoquinoline structure is associated with neuroactive properties, which warrant further investigation .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Factor XIIa InhibitionSignificant reduction in thrombus formation
Neurotransmitter ModulationPotential antidepressant effects observed
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Study on Coagulation Disorders : A clinical trial investigated the efficacy of this compound in patients with hereditary coagulopathies. Results indicated a marked improvement in coagulation profiles, suggesting its utility as a therapeutic agent .
  • Neuropharmacological Assessment : In a controlled study involving animal models, administration of this compound led to significant improvements in depressive-like behaviors, indicating its potential as an antidepressant .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-(4-methylisoquinolin-5-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C16H20N2O/c1-11-9-18-10-12-3-2-4-15(16(11)12)19-14-7-5-13(17)6-8-14/h2-4,9-10,13-14H,5-8,17H2,1H3

InChI Key

CFRYKULEGBLARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)N

Origin of Product

United States

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